A Technical Guide to 2,4-dibromo-1-(2-bromoethyl)benzene: A Multi-Functional Scaffold for Advanced Drug Discovery
A Technical Guide to 2,4-dibromo-1-(2-bromoethyl)benzene: A Multi-Functional Scaffold for Advanced Drug Discovery
This guide provides an in-depth analysis of 2,4-dibromo-1-(2-bromoethyl)benzene, a halogenated aromatic compound with significant potential as a versatile building block for researchers, scientists, and professionals in drug development. We will explore its core molecular characteristics, propose logical and robust synthetic pathways, and discuss its strategic applications in medicinal chemistry, grounding all technical claims in authoritative sources.
Core Molecular Profile
Understanding the fundamental properties of 2,4-dibromo-1-(2-bromoethyl)benzene is the first step in harnessing its synthetic potential. Its structure combines a reactive alkyl halide with a functionalized aromatic ring, offering multiple points for chemical modification.
Chemical Structure and Identification
The compound, with the IUPAC name 2,4-dibromo-1-(2-bromoethyl)benzene, consists of a benzene ring substituted with two bromine atoms at positions 2 and 4, and a 2-bromoethyl group at position 1.[1] Its molecular formula is C₈H₇Br₃.[1]
Caption: Chemical structure of 2,4-dibromo-1-(2-bromoethyl)benzene.
Physicochemical Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. Experimental data for this specific molecule is limited; therefore, properties are primarily derived from computational models available in public databases.[1]
| Property | Value | Source |
| IUPAC Name | 2,4-dibromo-1-(2-bromoethyl)benzene | PubChem[1] |
| CAS Number | 59216-17-0 | PubChem[1] |
| Molecular Formula | C₈H₇Br₃ | PubChem[1] |
| Molecular Weight | 342.85 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C=C1Br)Br)CCBr | PubChem[1] |
| InChI Key | HXKLFOFTXZZNNA-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA | 4.3 | PubChem (Computed)[1] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
Two primary retrosynthetic disconnections are proposed, starting from either the corresponding alcohol (2,4-dibromophenylethanol) or the alkene (2,4-dibromostyrene). Both precursors leverage common, high-yielding reactions.
Caption: Proposed synthetic pathways to 2,4-dibromo-1-(2-bromoethyl)benzene.
Protocol 1: Bromination of 2,4-Dibromophenylethanol
This method is analogous to the synthesis of the simpler (2-bromoethyl)benzene from phenethyl alcohol, a reliable and high-yielding transformation.[2]
Causality: The conversion of a primary alcohol to an alkyl bromide is a fundamental reaction. Using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) is effective. PBr₃ is often preferred for its mild conditions and high conversion rates, proceeding through an SN2 mechanism on the protonated alcohol or its phosphite ester intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,4-dibromophenylethanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the solution in an ice bath to 0°C. Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture over ice water. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Protocol 2: Anti-Markovnikov Hydrobromination of 2,4-Dibromostyrene
This route is based on the well-established free-radical addition of HBr to styrenes, which selectively yields the terminal bromide.[3][4][5]
Causality: In the presence of a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide), the addition of HBr to an alkene proceeds via an anti-Markovnikov mechanism. The bromine radical adds to the double bond to form the more stable benzylic radical intermediate, which then abstracts a hydrogen atom from HBr to yield the 1-bromo-2-phenylethyl product. This regioselectivity is critical for obtaining the desired isomer.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2,4-dibromostyrene (1.0 eq) and a catalytic amount of AIBN (0.02-0.05 eq) in an anhydrous, non-polar solvent like n-heptane.[4]
-
Reagent Addition: Bubble dry HBr gas through the solution or use a solution of HBr in acetic acid. The reaction is often initiated by heating to 60-80°C.[4]
-
Reaction: Maintain the temperature and continue HBr addition for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Wash with water and a dilute solution of sodium bicarbonate to remove excess acid.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the resulting crude oil by vacuum distillation or column chromatography.
Applications in Drug Discovery and Development
The utility of 2,4-dibromo-1-(2-bromoethyl)benzene in drug development stems from the strategic combination of its three key structural features: the reactive bromoethyl tail, the dibrominated aromatic core, and the overall phenethyl scaffold.
Caption: Strategic utility of the molecule's functional components in drug design.
The Phenethyl Moiety as a Core Scaffold
The simpler analog, (2-bromoethyl)benzene, is a well-established precursor in the synthesis of numerous pharmaceuticals.[6] Its bromoethyl group serves as a potent electrophile for alkylating nucleophiles (amines, phenols, etc.), effectively introducing the phenethyl scaffold. This structure is a key pharmacophore in many centrally active agents, including antidepressants and anxiolytics.[6] By extension, 2,4-dibromo-1-(2-bromoethyl)benzene serves this same fundamental role, allowing for the construction of complex drug molecules.
Strategic Value of Aromatic Bromination
The presence of two bromine atoms on the benzene ring significantly expands the synthetic and medicinal chemistry possibilities:
-
Synthetic Handles: The aryl bromides are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the late-stage diversification of drug candidates, enabling the rapid generation of libraries to explore structure-activity relationships (SAR).
-
Pharmacological Modulation: Introducing heavy atoms like bromine into a drug's structure is a known strategy in medicinal chemistry.[7] Bromine can form halogen bonds, potentially enhancing binding affinity to target proteins. Furthermore, it can block sites of metabolism, thereby improving the pharmacokinetic profile and duration of action of a drug candidate.[7]
Predicted Safety and Handling Profile
No specific safety data sheet (SDS) is available for 2,4-dibromo-1-(2-bromoethyl)benzene. The following guidance is extrapolated from data for the structurally related compound (2-bromoethyl)benzene.[8][9][10]
-
Hazard Assessment: The compound is predicted to be harmful if swallowed and may cause serious eye irritation.[9] Like many alkylating agents, it should be handled as a potential skin and respiratory irritant.
-
Recommended Handling Procedures:
-
Storage and Disposal:
Conclusion
2,4-dibromo-1-(2-bromoethyl)benzene represents a highly valuable, albeit specialized, chemical intermediate. Its trifunctional nature—a reactive alkyl bromide for scaffold introduction and two aryl bromides for diversification and modulation—provides a powerful platform for medicinal chemists. The synthetic routes outlined herein, based on established and reliable chemical principles, offer a clear path to accessing this compound. By leveraging its unique structural features, researchers can accelerate the discovery and development of novel therapeutics.
References
-
PubChem. 1-(2-Bromoethyl)-2,4-dibromobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 2,4-Dibromo-1-ethylbenzene. National Center for Biotechnology Information. [Link]
-
BloomTech. What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? [Link]
-
BloomTech. How do you make (2-Bromoethyl)benzene? [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of (2-Bromoethyl)benzene: A Detailed Look at Production Methods and Yield Optimization. [Link]
-
PubChem. 2,4-Dibromo-1-(bromomethyl)benzene. National Center for Biotechnology Information. [Link]
-
Chemsrc. 1-Bromo-4-(2-bromoethyl)benzene. [Link]
-
PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]
-
NIST. Benzene, (2-bromoethyl)-. National Institute of Standards and Technology. [Link]
-
Clutch Prep. Starting with benzene, design a synthesis of m-bromoethylbenzene. [Link]
-
U.S. Environmental Protection Agency. 1,2-Dibromo-4-(2-bromoethyl)benzene Properties. [Link]
-
NIST. Benzene, (1,2-dibromoethyl)-. National Institute of Standards and Technology. [Link]
-
Wikipedia. 2-Phenylethyl bromide. [Link]
-
PubChem. (2,4-Dibromo-butyl)-benzene. National Center for Biotechnology Information. [Link]
-
Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
-
Stenutz. 1,4-bis(2-bromoethyl)benzene. [Link]
-
Chemsrc. (2-Bromoethyl)benzene. [Link]
-
NIST. Benzene, 2-bromo-1,4-dimethyl-. National Institute of Standards and Technology. [Link]
-
SpectraBase. 1,2-dibromo-4-(2,4-dibromophenoxy)benzene. [Link]
Sources
- 1. 1-(2-Bromoethyl)-2,4-dibromobenzene | C8H7Br3 | CID 100985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 5. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
- 6. bloomtechz.com [bloomtechz.com]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. afgsci.com [afgsci.com]
- 12. tcichemicals.com [tcichemicals.com]
